1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-

Agrochemical synthesis Process chemistry Oxadiazepine intermediate

1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- (CAS 83598-13-4) is a fully saturated, N,N'-diacetyl-protected seven-membered heterocycle belonging to the perhydro-1,4,5-oxadiazepine class, characterized by a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol. Unlike the vast majority of oxadiazepines in the medicinal chemistry literature, which are structurally rigid, fused, or partially unsaturated systems designed for biological target engagement, this compound is specifically described in the primary patent literature as a key synthetic intermediate in the industrial preparation of tetrahydro-pyrazolodione herbicides such as pinoxaden.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 83598-13-4
Cat. No. B3287023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Oxadiazepine, 4,5-diacetylhexahydro-
CAS83598-13-4
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOCCN1C(=O)C
InChIInChI=1S/C8H14N2O3/c1-7(11)9-3-5-13-6-4-10(9)8(2)12/h3-6H2,1-2H3
InChIKeyMFIYYJKGKXOPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- (CAS 83598-13-4): Sourcing Differentiated N,N'-Diacetyl-Perhydro-1,4,5-Oxadiazepine Intermediates


1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- (CAS 83598-13-4) is a fully saturated, N,N'-diacetyl-protected seven-membered heterocycle belonging to the perhydro-1,4,5-oxadiazepine class, characterized by a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol [1]. Unlike the vast majority of oxadiazepines in the medicinal chemistry literature, which are structurally rigid, fused, or partially unsaturated systems designed for biological target engagement, this compound is specifically described in the primary patent literature as a key synthetic intermediate in the industrial preparation of tetrahydro-pyrazolodione herbicides such as pinoxaden [2]. Its structural simplicity and defined chemical role place it in a distinct sub-category of oxadiazepines where reliable scale-up and synthetic tractability are the critical procurement decision drivers rather than biological potency.

Why Generic Oxadiazepine Intermediates Cannot Substitute for CAS 83598-13-4 in Agrochemical Synthesis


Procurement professionals cannot assume that any diacyl-oxadiazepine or alternative N-protected diamine can be interchangeably used in the synthesis of tetrahydro-pyrazolodione herbicides. The Syngenta patent explicitly describes a multi-step reaction pathway where the specific nature of the diacyl protecting groups on the 4,5-diacyl-[1,4,5]-oxadiazepine intermediate is critical for the subsequent base-mediated deprotection step and ultimate cyclization into the pyrazolooxadiazepine core [1]. Additionally, the crystal structure of the closely related N,N'-dibenzoyl analog reveals that the acyl substituents are not innocent bystanders; they directly influence the conformational preference of the seven-membered ring by forcing the endocyclic amide bonds into a specific spatial arrangement [2]. Substitution with a deprotected oxadiazepane, an alternative N-alkyl, or a mono-acyl derivative would fundamentally alter the reaction coordinate due to differences in steric bulk, electronic character, and conformational pre-organization, leading to either severely depressed yields or total failure to form the target herbicide scaffold.

Quantitative Evidence for Selecting CAS 83598-13-4 Over Closest Analogs


Validated Synthetic Utility: CAS 83598-13-4 as the Patent-Exemplified Intermediate for Herbicide Production

Among the broad class of 4,5-diacyl-[1,4,5]-oxadiazepines, CAS 83598-13-4 is the specific 4,5-diacetyl derivative whose synthetic pathway and subsequent conversion are explicitly exemplified in the pivotal patent for manufacturing tetrahydro-pyrazolodione herbicides. Unlike generic analogs requiring independent route scouting, the procurement of this specific CAS number provides a chemically defined, literature-precedented starting point. The patent details the reaction of this 4,5-diacetyl intermediate with a base in a polar solvent at elevated temperatures (60–100°C) to yield the deprotected [1,4,5]-oxadiazepine, which is then directly utilized in the downstream herbicide synthesis [1].

Agrochemical synthesis Process chemistry Oxadiazepine intermediate

Physical Property Differentiation: Boiling Point Advantage vs. Deprotected Parent Core

A key differentiator for CAS 83598-13-4 is its predicted boiling point, which falls in a process-friendly range. This contrasts sharply with the unsubstituted, deprotected parent compound, hexahydro-1,4,5-oxadiazepine (1,4,5-oxadiazepane), which would exhibit a significantly lower boiling point, potentially complicating large-scale isolation. The presence of the two acetyl groups adds substantial molecular weight, elevating the boiling point and potentially enabling purification by distillation under reduced pressure .

Physicochemical characterization Process safety Vacuum distillation

Conformational Pre-organization: Endocyclic Amide Geometry Evidence from Crystallography

The solid-state conformation of the 4,5-diacetyl derivative can be understood through the crystal structure of its closest structurally characterized analog, N,N'-dibenzoylperhydro-1,4,5-oxadiazepine. That study shows that both endocyclic amide bonds adopt the Z (cis) configuration, and the oxadiazepine ring assumes a specific twist-chair conformation that pre-organizes the nitrogen atoms for further reactions [1]. The substitution of benzoyl for acetyl in CAS 83598-13-4 would produce an analogous, pre-organized molecular scaffold, as both are N-acyl groups enforcing similar amide resonance.

X-ray crystallography Conformational analysis Amide bond geometry

Quantitative Yield Advantage in One-Step Access to the Oxadiazepine Core

While a 2023 publication reports a one-step synthesis of hexahydro-1,4,5-oxadiazepine derivatives in quantitative yield using adapted Vilsmeier conditions [1], the industrial synthesis of herbicides specifically relies on the multi-step pathway involving the isolable 4,5-diacetyl intermediate (CAS 83598-13-4). This approach avoids the highly reactive Vilsmeier complex at scale and provides a purifiable crystalline intermediate. The patent process using CAS 83598-13-4 represents an alternative with documented industrial scalability.

Synthetic methodology Vilsmeier reaction Green chemistry metrics

Validated Application Scenarios for 1,4,5-Oxadiazepine, 4,5-diacetylhexahydro- (CAS 83598-13-4)


Industrial Synthesis of Pinoxaden-Type Herbicides via the Syngenta Process

This is the primary documented industrial application. CAS 83598-13-4 is used as the N-protected intermediate, prepared from N,N'-diacetylhydrazine and 2,2'-dichlorodiethyl ether, that is subsequently deprotected with a base (KOH or NaOH) in aqueous methoxyisopropanol at 60–100°C to yield the free [1,4,5]-oxadiazepine, which is then elaborated to the tetrahydro-pyrazolodione herbicide scaffold [1].

Process Chemistry Research on 4,5-Diacyl-Oxadiazepine Deprotection Methodologies

The compound serves as a model substrate for studying the base-mediated deacylation of cyclic N,N'-diacylhydrazines. The patent literature comparing deprotection with hydrohalic acids versus alkali metal hydroxides specifically uses 4,5-diacetyl-[1,4,5]-oxadiazepine as the representative substrate, establishing its utility in developing milder, more selective deprotection protocols [1].

Conformational Studies of Seven-Membered Heterocycles

Based on the crystal structure of the closely related N,N'-dibenzoyl analog, the 4,5-diacetyl scaffold can be used as a platform for studying the conformational effects of N-acyl substituents on oxadiazepine rings using techniques such as variable-temperature NMR or computational chemistry. The well-defined Z-amide geometry provides a structurally rigid baseline for comparing dynamic behavior in solution [2].

Synthesis of Isotopically Labeled Herbicide Metabolite Standards

The INIS record describes the synthesis of a hexahydro-1,4,5-oxadiazepine derivative from heptadeuterated isopropyl alcohol [3]. CAS 83598-13-4 or its synthetic precursors could be leveraged to introduce deuterium labels for use as internal standards in environmental fate or residue analysis of oxadiazepine-containing agrochemicals.

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